(1R,3S)-3-Methylamino-cyclohexanol hydrochloride

asymmetric synthesis chiral resolution enantiomeric purity

Racemic or diastereomeric 3-aminocyclohexanol mixtures introduce conflicting SAR readouts and off-target liability in drug development. This (1R,3S)-configured hydrochloride salt resolves that problem: • Enantiomeric purity ≥97% HPLC, batch-specific CoA with NMR, HPLC, MS. • Hydrochloride salt ensures reproducible stoichiometry and air-stable handling. • Defined cis N-methylamino/OH spatial vector (~4-5 Å bridge) for PDE7/kinase templates and CNS fragment elaboration.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Cat. No. B8096102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-Methylamino-cyclohexanol hydrochloride
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCNC1CCCC(C1)O.Cl
InChIInChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1
InChIKeyZQRLUNHNWJYPLG-UOERWJHTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3S)-3-Methylamino-cyclohexanol Hydrochloride Overview


(1R,3S)-3-Methylamino-cyclohexanol hydrochloride (CAS 2097068-50-1) is a single-enantiomer, cis-configured cyclohexanol derivative bearing a secondary methylamino group at the 3-position in defined absolute stereochemistry. It belongs to the class of chiral 3-aminocyclohexanol scaffolds that are increasingly employed in medicinal chemistry as rigid, saturated heterocyclic building blocks for biologically active molecules [1]. The hydrochloride salt form (C7H16ClNO, MW 165.66 g/mol) offers practical handling advantages in laboratory settings, including improved solid-state stability and ease of accurate weighing compared to the free base . Commercial specifications typically deliver enantiomeric purity at 97–98% HPLC, with vendors providing batch-specific certificates of analysis including NMR, HPLC, and mass spectral data .

(1R,3S)-Enantiomer: Why Substitution Fails


Chiral 3-aminocyclohexanol building blocks are not interchangeable because the three-dimensional arrangement of the amino and hydroxyl groups dictates molecular recognition at biological targets [1]. The (1R,3S) absolute configuration enforces a cis relationship between the N-methylamino and hydroxyl substituents, producing a specific spatial vector for downstream derivatization that differs fundamentally from its (1R,3R)-trans diastereomer or the (1S,3S)-trans enantiomer. In enantiomerically pure drug development programs, the use of racemic cis-3-methylamino-cyclohexanol would introduce an unwanted enantiomer—the (1S,3R) form—potentially exhibiting different pharmacological activity, off-target toxicity, or conflicting SAR readouts [2]. The hydrochloride salt further offers consistent solubility and handling properties critical for reproducible chemical reactions, in contrast to the free base form of the racemate or trans-analogs, which may present variable physical forms .

(1R,3S)-Enantiomer Differentiation Evidence


Enantiomeric Composition: Single Enantiomer vs. Racemate

The (1R,3S)-3-Methylamino-cyclohexanol hydrochloride is supplied as a single enantiomer with defined absolute configuration, whereas the commonly available bulk chemical 'cis-3-Methylamino-cyclohexanol' (CAS 6982-37-2) is a racemic mixture (rel-(1R,3S)-3-(methylamino)cyclohexanol) containing equal portions of both (1R,3S) and (1S,3R) enantiomers . The free base racemate has a melting point of 87–88 °C, while the single-enantiomer hydrochloride salt is a distinct solid with different handling characteristics .

asymmetric synthesis chiral resolution enantiomeric purity

cis vs. trans Stereochemistry: Spatial Vector Differences

The (1R,3S) configuration enforces a cis relationship between the hydroxyl and methylamino groups, placing both substituents on the same face of the cyclohexane ring. In contrast, the trans-3-methylamino-cyclohexanol isomers (e.g., (1R,3R) or (1S,3S)) orient these groups on opposite faces, altering the vector angle between functional groups by approximately 60 degrees in the chair conformation [1]. The cis-isomer substituted cyclohexane scaffold is a privileged motif in medicinal chemistry for presenting hydrogen-bond donors and acceptors in a convergent orientation toward biological targets [2].

conformational analysis lead optimization stereochemical SAR

N-Methyl vs. Primary Amine: H-Bond and Lipophilicity

The N-methyl substituent on (1R,3S)-3-Methylamino-cyclohexanol hydrochloride distinguishes it from the primary 3-aminocyclohexanol analog. The N-methyl group increases lipophilicity (AlogP shift approximately +0.5 log units based on fragment contribution methods) while reducing the number of hydrogen-bond donor atoms from two (NH2) to one (NHCH3) on the amino group [1]. Secondary N-methyl amines are prevalent in CNS-active drugs and neurotransmitter modulators, where modulation of basicity and metabolic N-demethylation pathways can tune pharmacokinetics [2].

physicochemical profiling secondary amine CNS drug design

Hydrochloride Salt vs. Free Base: Handling Benefits

The hydrochloride salt of (1R,3S)-3-Methylamino-cyclohexanol offers improved solid-state stability, higher melting point, and reduced hygroscopicity compared to the free base form (CAS 1932174-47-4), which for related cis-3-amino-cyclohexanols is reported to have a melting point of 87–88 °C as the racemate and to be prone to CO2 absorption and darkening on storage . Vendor specifications for the hydrochloride salt indicate storage at 2–8 °C sealed in dry conditions, indicating defined stability requirements .

salt selection solid-state properties laboratory handling

1,3-Regioisomer Scaffold vs. 2- and 4-Position Analogs

The 1,3-substitution pattern of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride presents distinct exit vectors compared to 1,2- (e.g., trans-(+)-2-methylaminocyclohexanol) and 1,4- (e.g., trans-4-methylaminocyclohexanol) regioisomers. In the chair conformation of the 1,3-cis isomer, the hydroxyl and methylamino groups are separated by three carbon atoms, providing a wider spatial separation than the vicinal 1,2 arrangement (two carbon atoms) and a different angular relationship than the 1,4 arrangement [1]. The 1,3-cis scaffold is specifically exploited in PDE7 inhibitor lead optimization programs, where the vector angle was found to match the binding topology of thiadiazole and oxadiazole pharmacophores [2].

regioisomer differentiation scaffold vectors fragment-based drug design

(1R,3S)-Enantiomer Application Scenarios


Chiral Template: PDE and Kinase Inhibitor Optimization

Programs targeting cyclic nucleotide phosphodiesterases (e.g., PDE7) or structurally related kinases requiring cis-3-aminocyclohexanol chiral templates, where the defined (1R,3S) configuration has proven essential for achieving target selectivity [1]. The single-enantiomer specification eliminates the confounding SAR noise of racemic starting materials.

Fragment-Based Discovery: cis-Aminoalcohol Synthons

Fragment elaboration campaigns where a rigid, saturated cyclohexane core with convergent hydrogen-bond donor (OH) and secondary amine (NHCH3) functionality is needed to bridge two binding-site pharmacophores separated by approximately 4–5 Å [2]. The N-methyl substitution provides advantageous CNS MPO scores over primary amine variants.

CNS-Targeted Synthesis: Stereochemical Intermediates

Synthesis of nitrogen-containing cycloalkylaminoaryl derivatives for CNS disorders, where the (1R,3S)-3-methylamino stereochemistry serves as a chiral intermediate or chiral auxiliary. The hydrochloride salt ensures reproducible stoichiometry and avoids amine degradation during multi-step synthetic sequences under air-sensitive conditions [3].

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